[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol
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Overview
Description
[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol is a chemical compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol . This compound features a furan ring substituted with a methanol group and a nitrophenyl group, which is further substituted with an ethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol typically involves the reaction of 4-ethoxy-3-nitrobenzaldehyde with furan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of [5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanal or [5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]carboxylic acid.
Reduction: Formation of [5-(4-Ethoxy-3-aminophenyl)furan-2-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro group and the furan ring. These interactions may lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol: Similar structure but with a methoxy group instead of an ethoxy group.
[5-(4-Ethoxy-3-aminophenyl)furan-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol is unique due to the presence of both an ethoxy group and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
[5-(4-ethoxy-3-nitrophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-18-13-5-3-9(7-11(13)14(16)17)12-6-4-10(8-15)19-12/h3-7,15H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYASRZPLHALAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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